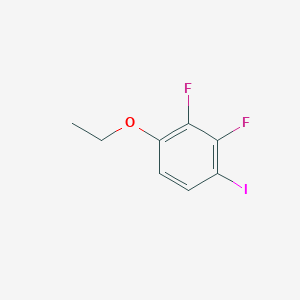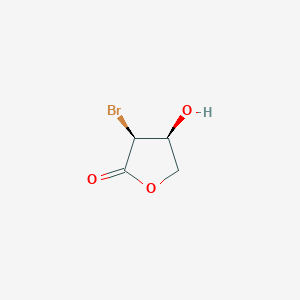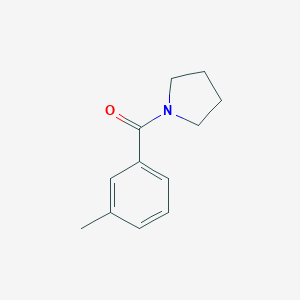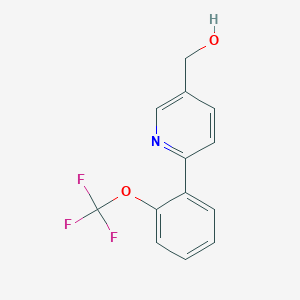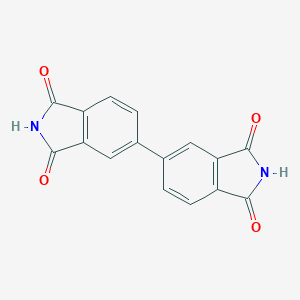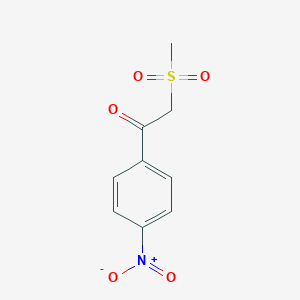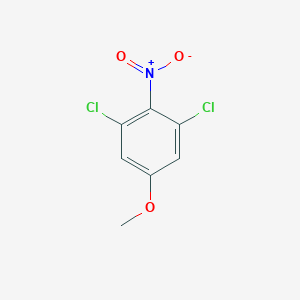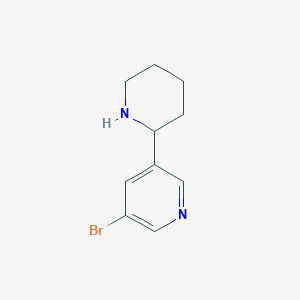![molecular formula C10H14O B178527 Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) CAS No. 197579-08-1](/img/structure/B178527.png)
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a cyclopropane derivative that is commonly used in organic synthesis and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells and the reduction of inflammation in the body.
Biochemische Und Physiologische Effekte
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) has been shown to have a range of biochemical and physiological effects. In addition to its potential anti-cancer and anti-inflammatory properties, this compound has been shown to have neuroprotective effects and may help to improve cognitive function. Additionally, this compound has been shown to have antioxidant properties, which can help to protect the body against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) in lab experiments is its versatility. This compound can be used in a range of different experiments, from organic synthesis to drug development. Additionally, this compound is relatively easy to synthesize and is available in high purity. However, one limitation of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be put in place.
Zukünftige Richtungen
There are many potential future directions for research on Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI). One area of interest is in the development of new drugs and therapies based on this compound. Another area of interest is in the development of new materials and catalysts based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a range of different fields.
Conclusion
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) is a versatile and potentially useful compound that has been widely studied for its potential applications in scientific research. While the mechanism of action of this compound is not fully understood, it has been shown to have a range of biochemical and physiological effects and may have potential as an anti-cancer agent, neuroprotective agent, and antioxidant. Further research is needed to fully understand the potential applications of this compound and to develop new drugs, materials, and catalysts based on its properties.
Synthesemethoden
The synthesis of Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) can be achieved through a variety of methods. One common method involves the reaction of 1,3-hexadiene with diazomethane in the presence of a catalyst. Another method involves the reaction of cyclopropanecarboxylic acid with 1,3-hexadiene in the presence of a dehydrating agent. Both of these methods have been shown to be effective in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) has a wide range of potential scientific research applications. One area of interest is in the development of new drugs and therapies. This compound has been shown to have potential as an anti-cancer agent, as well as a treatment for other diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been used in the development of new materials and as a catalyst in chemical reactions.
Eigenschaften
CAS-Nummer |
197579-08-1 |
|---|---|
Produktname |
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI) |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1S,2S)-2-[(1E,3Z)-hexa-1,3-dienyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-9-7-10(9)8-11/h3-6,8-10H,2,7H2,1H3/b4-3-,6-5+/t9-,10-/m1/s1 |
InChI-Schlüssel |
GVUBFZQUXOQYAR-HCXXOREESA-N |
Isomerische SMILES |
CC/C=C\C=C\[C@@H]1C[C@@H]1C=O |
SMILES |
CCC=CC=CC1CC1C=O |
Kanonische SMILES |
CCC=CC=CC1CC1C=O |
Synonyme |
Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



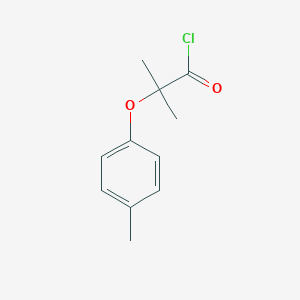

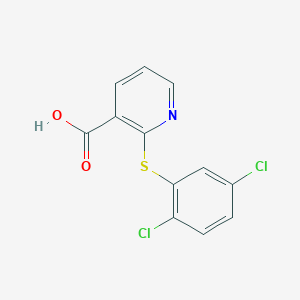
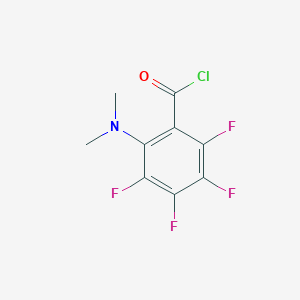
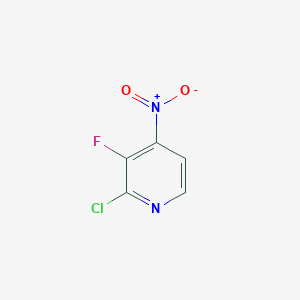
![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)
